molecular formula C23H22FN3O5S2 B2651502 N-(3-(5-(2-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851782-41-7

N-(3-(5-(2-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2651502
CAS No.: 851782-41-7
M. Wt: 503.56
InChI Key: BAROWTMZXFJAOI-UHFFFAOYSA-N
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Description

N-(3-(5-(2-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrazole ring, a sulfonamide group, and fluorinated aromatic rings, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-(2-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the sulfonamide group and the fluorinated aromatic rings. Common synthetic routes include:

    Formation of the Pyrazole Core: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced through the reaction of the pyrazole intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

    Fluorination and Aromatic Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-(5-(2-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic derivatives.

Scientific Research Applications

N-(3-(5-(2-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-(3-(5-(2-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorinated aromatic rings enhance binding affinity through hydrophobic interactions. The pyrazole ring may participate in π-π stacking interactions, contributing to the compound’s overall binding and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(5-(2-chlorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
  • N-(3-(5-(2-bromophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Uniqueness

N-(3-(5-(2-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-[3-[3-(2-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O5S2/c1-32-18-10-12-19(13-11-18)34(30,31)27-23(20-8-3-4-9-21(20)24)15-22(25-27)16-6-5-7-17(14-16)26-33(2,28)29/h3-14,23,26H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAROWTMZXFJAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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